molecular formula C23H18BrFN2O3S B2549771 1-[(4-bromophenyl)sulfonyl]-3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole CAS No. 477711-14-1

1-[(4-bromophenyl)sulfonyl]-3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole

Cat. No.: B2549771
CAS No.: 477711-14-1
M. Wt: 501.37
InChI Key: BUGCDBGETZKABP-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)sulfonyl]-3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole is a pyrazole-based compound characterized by a sulfonyl group at the 1-position of the pyrazole ring and a 2-fluoro[1,1'-biphenyl]-4-yloxy ethyl substituent at the 3-position. Its molecular formula is C₂₃H₁₈BrFN₂O₃S, with a molar mass of 509.42 g/mol (predicted). Key physicochemical properties include a density of 1.33±0.1 g/cm³, boiling point of 606.6±65.0 °C, and a pKa of -5.54±0.19, indicating high lipophilicity and low aqueous solubility under physiological conditions .

However, its specific biological targets and mechanisms of action remain understudied in the available literature.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrFN2O3S/c1-16(30-19-9-12-21(22(25)15-19)17-5-3-2-4-6-17)23-13-14-27(26-23)31(28,29)20-10-7-18(24)8-11-20/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGCDBGETZKABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br)OC3=CC(=C(C=C3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(4-bromophenyl)sulfonyl]-3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole (CAS Number: 477711-14-1) is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant case studies, focusing on its antimicrobial properties and other pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C23H18BrF2N2O3S\text{C}_{23}\text{H}_{18}\text{BrF}_2\text{N}_2\text{O}_3\text{S}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole ring and the introduction of the sulfonyl and ether functionalities. Detailed synthetic routes can be found in literature focusing on similar sulfonamide derivatives.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of various pyrazole derivatives, including the target compound. The following table summarizes key findings regarding its efficacy against different bacterial strains:

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus62.5Effective against Gram-positive
Escherichia coli125Moderate activity
Enterococcus faecium250Limited activity

These results indicate that 1-[(4-bromophenyl)sulfonyl]-3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole exhibits significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways. The presence of the bromophenyl and biphenyl moieties may enhance membrane permeability, allowing for increased uptake into bacterial cells, which contributes to its efficacy.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in Molecules evaluated a series of pyrazole derivatives for their antimicrobial properties. The compound was tested alongside other derivatives, demonstrating superior activity against Staphylococcus aureus with an MIC value of 62.5 µg/mL. This study highlighted the potential for further optimization through structural modifications to enhance activity against resistant strains .
  • In Vivo Studies :
    In vivo studies involving animal models have shown that this compound can significantly reduce bacterial load in infected tissues when administered at effective doses. Such studies are crucial for understanding the pharmacokinetics and potential therapeutic applications in clinical settings.

Toxicity Profile

Toxicity assessments have indicated that while the compound exhibits promising antimicrobial activity, it also requires careful evaluation for cytotoxic effects on mammalian cells. Preliminary tests using Daphnia magna as a model organism showed moderate toxicity levels, suggesting a need for further studies to elucidate safety margins .

Comparison with Similar Compounds

1-[(4-Chlorophenyl)sulfonyl]-3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole

  • Molecular Formula : C₂₃H₁₈ClFN₂O₃S
  • Molar Mass : 456.92 g/mol
  • Key Differences : Replacement of bromine with chlorine reduces molecular weight by ~52.5 g/mol and slightly increases polarity due to chlorine’s lower atomic radius and electronegativity.
  • Physicochemical Impact : Predicted density (1.33 g/cm³) and pKa (-5.54) remain comparable, but the chlorine substituent may enhance metabolic stability compared to bromine .

3-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-(1-naphthylsulfonyl)-1H-pyrazole

  • Molecular Formula : C₂₈H₂₁FN₂O₃S
  • Molar Mass : 484.54 g/mol
  • Key Differences : The sulfonyl group is attached to a naphthyl ring instead of a halogenated phenyl group.
  • The naphthyl group may improve binding affinity to hydrophobic pockets in proteins .

Core Heterocycle Modifications

6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

  • Molecular Formula : C₂₄H₁₆F₄N₄S
  • Molar Mass : 468.47 g/mol
  • Key Differences : Replacement of the pyrazole core with a triazolothiadiazole scaffold introduces additional nitrogen and sulfur atoms.
  • The trifluoromethyl group improves metabolic resistance .

4-(Benzylideneamino)-3-(1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione

  • Molecular Formula : C₂₃H₁₈FN₅S
  • Molar Mass : 423.48 g/mol
  • Key Differences: Incorporation of a triazole-thione hybrid structure with a benzylideneamino substituent.
  • Functional Impact : The thione group enhances metal-binding properties, making this compound suitable for catalytic or chelation-based applications .

Pharmacological and Binding Properties

Calcium Mobilization and Receptor Binding

  • Target Compound: No direct pharmacological data available in the provided evidence.
  • Analog from : Pyrazole derivatives with fluorophenyl and methoxyphenyl substituents showed EC₅₀ values of 3–50 nM in calcium mobilization assays (CHO-k1 cells) for neurotensin receptors (NTS1/NTS2). Competitive binding assays revealed IC₅₀ values of 0.5–10 nM , indicating high affinity .
  • Comparison : The bromophenylsulfonyl group in the target compound may similarly enhance receptor binding through hydrophobic interactions, but the lack of polar groups (e.g., methoxy) could reduce water solubility and bioavailability.

Enzymatic Stability

  • Analog from : Triazole-thione derivatives exhibited improved stability in microsomal assays compared to ester-based precursors, attributed to the thione group’s resistance to hydrolysis .

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